molecular formula C12H16BrN5O B6960402 N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N-methyl-2-(1,2,4-triazol-1-yl)propanamide

N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N-methyl-2-(1,2,4-triazol-1-yl)propanamide

Cat. No.: B6960402
M. Wt: 326.19 g/mol
InChI Key: WXCIXBFQWBLKNV-UHFFFAOYSA-N
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Description

N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N-methyl-2-(1,2,4-triazol-1-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated pyrrole ring, a triazole ring, and a propanamide group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N-methyl-2-(1,2,4-triazol-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN5O/c1-9(18-8-14-7-15-18)12(19)17(3)6-11-4-10(13)5-16(11)2/h4-5,7-9H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCIXBFQWBLKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC(=CN1C)Br)N2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N-methyl-2-(1,2,4-triazol-1-yl)propanamide typically involves multiple steps, starting with the bromination of a pyrrole derivative. The brominated pyrrole is then subjected to a series of reactions, including alkylation and amide formation, to introduce the triazole and propanamide groups. Common reagents used in these reactions include bromine, alkyl halides, and amide coupling agents. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the use of hazardous reagents and solvents. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N-methyl-2-(1,2,4-triazol-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyrrole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in the formation of azide or other substituted derivatives.

Scientific Research Applications

N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N-methyl-2-(1,2,4-triazol-1-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N-methyl-2-(1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes.

Comparison with Similar Compounds

N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N-methyl-2-(1,2,4-triazol-1-yl)propanamide can be compared with other similar compounds, such as:

  • N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methyl-2-(1,2,4-triazol-1-yl)propanamide
  • N-[(4-fluoro-1-methylpyrrol-2-yl)methyl]-N-methyl-2-(1,2,4-triazol-1-yl)propanamide

These compounds share similar structures but differ in the halogen substituent on the pyrrole ring. The presence of different halogens can influence the compound’s reactivity, stability, and biological activity, highlighting the uniqueness of this compound.

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